molecular formula C11H15NO5 B13556259 2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid

2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid

Cat. No.: B13556259
M. Wt: 241.24 g/mol
InChI Key: JVKNGEPZJMDUQT-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H15NO5 It is characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acids.

Scientific Research Applications

2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methoxyphenyl)acetic acid
  • 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid
  • 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(2,4,6-trimethoxyphenyl)acetic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H15NO5/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14)

InChI Key

JVKNGEPZJMDUQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C(=O)O)N)OC

Origin of Product

United States

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